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Compound of Interest

Compound Name:
2-amino-N,N-

dimethylPentanamide

Cat. No.: B13432199

Get Quote

Executive Summary
2-Amino-N,N-dimethylpentanamide (CAS: 197803-19-3 for free base; 2197409-23-5 for HCl

salt) is a specialized

-amino amide derivative of Norvaline.[1][2][3][4][5] It serves as a critical chiral building block in
the synthesis of peptidomimetics and novel small-molecule therapeutics. Unlike simple amino
acids, the

-dimethyl amide moiety imparts unique lipophilicity and metabolic stability, making it a valuable
pharmacophore scaffold.

This guide details a rigorous analytical framework for the structural validation, impurity profiling,

and enantiomeric resolution of this compound. It moves beyond basic identification to address

specific physicochemical challenges, such as amide bond rotamerism and chiral integrity.

Part 1: Chemical Identity & Physicochemical Profile
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Structural Nomenclature
IUPAC Name: 2-amino-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298=""

class="inline ng-star-inserted">

-dimethylpentanamide[1][2][3][6][7]

Common Synonyms:

-Dimethylnorvalinamide; 2-Amino-valeric acid dimethylamide.

Molecular Formula:

[6][8][9]

Molecular Weight: 144.21 g/mol [8][9]

Chiral Center: Carbon-2 (

-carbon). The compound exists as (S)- and (R)- enantiomers.[10][11]

Critical Properties Table
Property Value / Description Analytical Relevance

Physical State
Viscous oil (Free Base) / White

solid (HCl salt)

Hygroscopicity affects

weighing accuracy.

Solubility
Soluble in MeOH, Water,

DMSO; Sparingly in Hexanes

Dictates NMR solvent choice (

or

).

pKa (Calc.) ~7.8 (Amine)
Mobile phase pH must be

controlled in HPLC.

Boiling Point ~210°C (Predicted)

GC-MS analysis requires

derivatization to avoid thermal

degradation.
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Part 2: Analytical Characterization Strategy
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Insight: The

-dimethyl amide bond exhibits restricted rotation due to partial double-bond character (

resonance). At room temperature, this often results in magnetic non-equivalence of the two

-methyl groups, appearing as two distinct singlets rather than one equivalent signal.

Protocol: 1H NMR (400 MHz,

)
Sample Prep: Dissolve 10 mg of sample in 0.6 mL

.

Key Assignments:

0.88 (t, 3H): Terminal methyl of pentyl chain.

1.35 (m, 2H):

-methylene.

1.60 (m, 2H):

-methylene.

2.85 & 3.05 (s, 3H each): Diagnostic N-Me singlets. (Rotamers).

3.80 (t, 1H):

-methine (

).

8.20 (br s, 3H): Ammonium protons (if HCl salt).
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Validation Criteria: Integration ratio of N-Me protons to terminal methyl must be exactly 6:3

(2:1). Deviation suggests hydrolysis to the free acid or incomplete dimethylation.

Mass Spectrometry (ESI-MS)
Methodology: Electrospray Ionization (ESI) in Positive Mode.

Target Ion:

m/z.

Fragmentation Pattern (MS/MS):

Loss of

(17 Da).

Loss of dimethylamine moiety (45 Da) is rare in soft ionization but possible in EI.

-cleavage yielding the iminium ion.

Infrared Spectroscopy (FT-IR)
Amide I Band: 1640–1660

(C=O stretch).

Amide II Band: Weak/Absent in tertiary amides (no N-H bending), but amine N-H scissoring

appears near 1600

.

diagnostic Value: Absence of broad OH stretch (2500-3300

) confirms absence of residual carboxylic acid precursor.

Part 3: Impurity Profiling & Chiral Resolution
HPLC Purity Profiling (Achiral)
This method detects synthetic byproducts such as unreacted Norvaline or coupling reagents.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

Mobile Phase:

A: 0.1% TFA in Water (Ion pairing agent required for retention of polar amine).

B: Acetonitrile.

Gradient: 5% B to 60% B over 15 min.

Detection: UV at 210 nm (Amide backbone absorbance).

Chiral Separation (Enantiomeric Excess)
Since the biological activity of amino acid derivatives is stereospecific, separating the (S) and

(R) enantiomers is mandatory.

Protocol:

Column: Chiralpak AGP (

-acid glycoprotein) or Crownpak CR(+) (Crown ether based).

Why Crownpak? Crown ethers complex specifically with primary amines, offering superior

resolution for

-amino acids/amides.

Mobile Phase: Perchloric acid pH 1.5 / Methanol (90:10).

Flow Rate: 0.5 mL/min.

Temperature: 25°C.

Acceptance Criteria: Enantiomeric purity > 99.0% ee.

Part 4: Visualization of Analytical Workflow
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The following diagram outlines the logical flow for characterizing a batch of 2-amino-N,N-
dimethylpentanamide, including decision gates for failure modes.

Phase 1: Structural ID

Phase 2: Purity & Chirality

Raw Sample Batch
(2-amino-N,N-dimethylpentanamide)

1H NMR (DMSO-d6)
Check: N-Me Rotamers

ESI-MS
Target: [M+H]+ 145.13

FT-IR
Check: No COOH band

RP-HPLC (C18)
Check: Chemical Purity >98%

Chiral HPLC (Crownpak)
Check: ee > 99%

Pass All Criteria?

Release for Synthesis

Yes

Reject / Repurify

No

Recrystallization

Click to download full resolution via product page

Figure 1: Step-by-step analytical decision matrix for validating 2-amino-N,N-
dimethylpentanamide batches.
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Part 5: Stability & Degradation Pathways
Understanding degradation is vital for storage. The primary risk is hydrolysis of the amide bond,

reverting the compound to Norvaline and Dimethylamine.

2-Amino-N,N-dimethylpentanamide
(Target)

Hydrolysis
(Acid/Base Catalyzed)

+ H2O

Norvaline
(Free Acid)

Dimethylamine
(Volatile)

Click to download full resolution via product page

Figure 2: Primary degradation pathway. Storage under anhydrous conditions (desiccator) is

mandatory to prevent hydrolysis.

Part 6: References
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.

(General reference for Amide Rotamer NMR interpretation).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.bldpharm.com/products/29618-25-5.html
https://www.bldpharm.com/products/879553-73-8.html
https://www.chemscene.com/1163291-84-6.html
https://www.chemicalbook.com/synthesis/2-amino-2-4-dimethylpentanamide.htm
https://www.mdpi.com/1420-3049/28/3/1466
http://www.orgsyn.org/demo.aspx?prep=V76P0057
https://www.benchchem.com/product/b13432199/docs#comprehensive-technical-guide-characterization-of-2-amino-n-n-dimethylpentanamide
https://www.benchchem.com/product/b13432199/docs#comprehensive-technical-guide-characterization-of-2-amino-n-n-dimethylpentanamide
https://www.benchchem.com/product/b13432199/docs#comprehensive-technical-guide-characterization-of-2-amino-n-n-dimethylpentanamide
https://www.benchchem.com/product/b13432199/docs#comprehensive-technical-guide-characterization-of-2-amino-n-n-dimethylpentanamide
https://www.benchchem.com/product/b13432199?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13432199?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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